

# Synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile: Application Notes and Protocols

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## Compound of Interest

**Compound Name:** 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

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This document provides a detailed protocol for the synthesis of **2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile**, a versatile building block in medicinal chemistry. The aminopyridine moiety is a key pharmacophore in numerous biologically active compounds, making this intermediate valuable for drug discovery programs.<sup>[1][2]</sup> The protocol outlined below is based on established chemical transformations and provides a reliable method for the preparation of this compound.

## Overview of Synthetic Strategy

The synthesis of **2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile** can be achieved through a multi-step process. A plausible and efficient route involves the nucleophilic addition of a cyanide source to a suitable ketone precursor attached to a protected aminopyridine ring, followed by deprotection. This approach allows for the late-stage introduction of the nitrile group, which can be advantageous.

## Experimental Protocols

A proposed two-step synthetic route is detailed below. This pathway begins with the protection of the amino group of 2-amino-5-bromopyridine, followed by a Kumada cross-coupling reaction

to introduce the isobutyryl group, and subsequent conversion to the target aminonitrile.

## Step 1: Synthesis of 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one

This step involves the reaction of a suitable Grignard reagent with an acyl chloride.

Materials:

- 2,5-dibromopyridine
- Magnesium turnings
- Iodine (catalyst)
- Dry diethyl ether
- Isobutyryl chloride
- 1 M HCl solution
- Saturated NaHCO<sub>3</sub> solution
- Brine
- Anhydrous MgSO<sub>4</sub>

Procedure:

- Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere with a crystal of iodine.
- Add a solution of 2,5-dibromopyridine in dry diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.
- After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C.
- Add a solution of isobutyryl chloride in dry diethyl ether dropwise to the reaction mixture.

- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of 1 M HCl solution.
- Separate the organic layer and wash sequentially with saturated  $\text{NaHCO}_3$  solution and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one.

## Step 2: Synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

This step involves a Buchwald-Hartwig amination followed by conversion of the ketone to the aminonitrile.

### Materials:

- 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one
- Sodium azide
- Copper(I) iodide
- Sodium ascorbate
- N,N'-Dimethylethylenediamine
- Dimethyl sulfoxide (DMSO)
- Ammonium chloride solution
- Ethyl acetate
- Acetone cyanohydrin

- Sodium cyanide
- Water

**Procedure:**

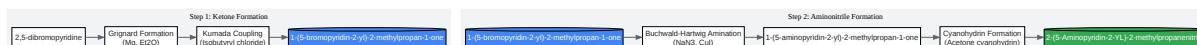
- To a solution of 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one in DMSO, add sodium azide, copper(I) iodide, sodium ascorbate, and N,N'-dimethylethylenediamine.
- Heat the reaction mixture to 80 °C for 24 hours.
- Cool the reaction to room temperature and pour it into an aqueous ammonium chloride solution.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude 1-(5-aminopyridin-2-yl)-2-methylpropan-1-one.
- To a solution of the crude ketone in a suitable solvent, add acetone cyanohydrin and a catalytic amount of sodium cyanide.<sup>[3]</sup>
- Stir the reaction at room temperature for 4-6 hours.
- Quench the reaction with water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile**.

## Data Presentation

Parameter	Step 1: Ketone Formation	Step 2: Aminonitrile Formation
Starting Material	2,5-dibromopyridine	1-(5-bromopyridin-2-yl)-2-methylpropan-1-one
Key Reagents	Mg, Isobutyryl chloride	NaN <sub>3</sub> , CuI, Acetone cyanohydrin
Solvent	Diethyl ether	DMSO
Reaction Temperature	0 °C to RT	80 °C then RT
Reaction Time	12 hours	24 hours then 4-6 hours
Expected Yield	60-70%	50-60%
Purity (after purification)	>95%	>98%

## Visualizations

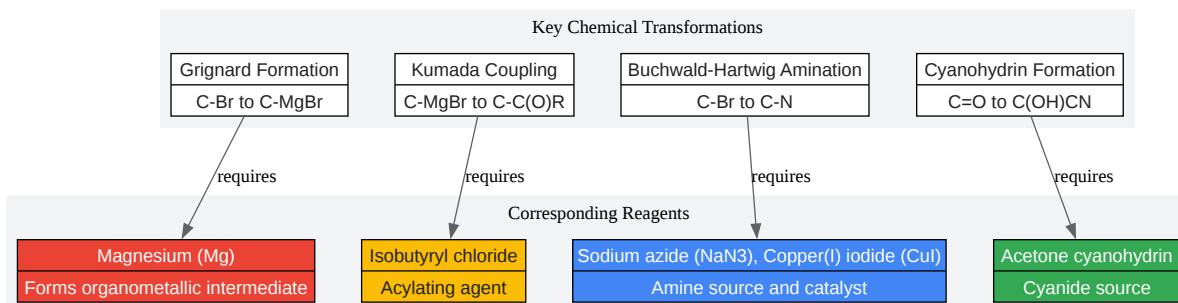
### Synthetic Workflow



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Caption: Synthetic workflow for **2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile**.

## Logical Relationship of Reagents and Transformations



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Caption: Relationship between transformations and key reagents in the synthesis.

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